molecular formula C24H27NO5 B3021435 Fmoc-O-tert-butyl-D-4-hydroxyproline CAS No. 268729-12-0

Fmoc-O-tert-butyl-D-4-hydroxyproline

Cat. No.: B3021435
CAS No.: 268729-12-0
M. Wt: 409.5 g/mol
InChI Key: WPBXBYOKQUEIDW-YCRPNKLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-tert-butyl-D-4-hydroxyproline is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl group. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Fmoc-O-tert-butyl-D-4-hydroxyproline, also known as FMOC-O-TERT-BUTYL-D-TRANS-4-HYDROXYPROLINE, is a synthetic compound with a variety of applications in proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-D-4-hydroxyproline typically involves the protection of the hydroxyproline’s hydroxyl and amino groups. The process begins with the protection of the hydroxyl group using a tert-butyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-tert-butyl-D-4-hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-O-tert-butyl-D-4-hydroxyproline is used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology

In biological research, this compound is used to study the structure and function of collagen and other proteins containing hydroxyproline. It helps in understanding protein folding and stability .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for synthesizing therapeutic peptides .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-O-tert-butyl-D-4-hydroxyproline is unique due to its specific stereochemistry and the presence of both Fmoc and tert-butyl protecting groups. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .

Properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXBYOKQUEIDW-YCRPNKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359657
Record name Fmoc-O-tert-butyl-D-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464193-92-8
Record name Fmoc-O-tert-butyl-D-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-tert-butyl-D-4-hydroxyproline
Reactant of Route 2
Reactant of Route 2
Fmoc-O-tert-butyl-D-4-hydroxyproline
Reactant of Route 3
Reactant of Route 3
Fmoc-O-tert-butyl-D-4-hydroxyproline
Reactant of Route 4
Reactant of Route 4
Fmoc-O-tert-butyl-D-4-hydroxyproline
Reactant of Route 5
Reactant of Route 5
Fmoc-O-tert-butyl-D-4-hydroxyproline
Reactant of Route 6
Fmoc-O-tert-butyl-D-4-hydroxyproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.